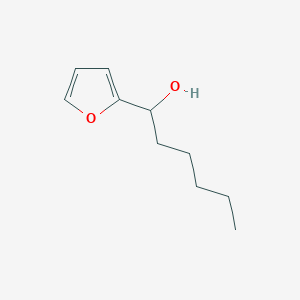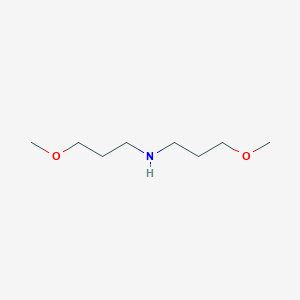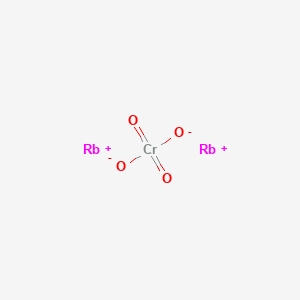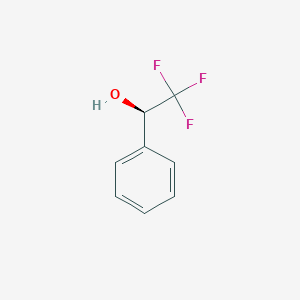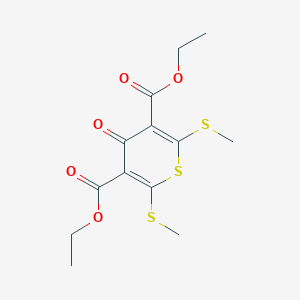![molecular formula C22H12N2O6 B083012 2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 14027-98-6](/img/structure/B83012.png)
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, commonly known as BHPI, is a synthetic molecule with potential applications in various scientific fields. BHPI is a tetrahydroisoquinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction.
Mechanism Of Action
The mechanism of action of BHPI is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BHPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical And Physiological Effects
BHPI has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. BHPI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of BHPI is its potential as a building block for the synthesis of organic semiconductors. Another advantage is its selective cytotoxicity towards cancer cells. One limitation of BHPI is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on BHPI. One direction is the development of more efficient synthesis methods for BHPI. Another direction is the investigation of BHPI's potential as a building block for the synthesis of organic electronics. Additionally, the development of BHPI-based anticancer drugs with improved efficacy and selectivity is another potential future direction.
Synthesis Methods
BHPI can be synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. The Ullmann coupling reaction involves the coupling of two aryl halides in the presence of a copper catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
BHPI has potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPI has been shown to have anticancer activity by inducing apoptosis in cancer cells. In materials science, BHPI has been used as a building block for the synthesis of organic semiconductors. In organic electronics, BHPI has been used as a hole-transporting material in organic light-emitting diodes.
properties
CAS RN |
14027-98-6 |
|---|---|
Product Name |
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone |
Molecular Formula |
C22H12N2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H12N2O6/c25-13-5-1-11(2-6-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-3-7-14(26)8-4-12/h1-10,25-26H |
InChI Key |
WDDZBXNHZJPBKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




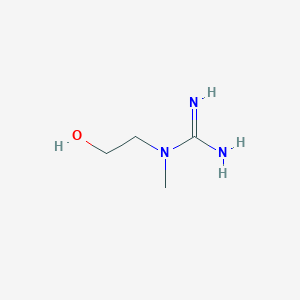
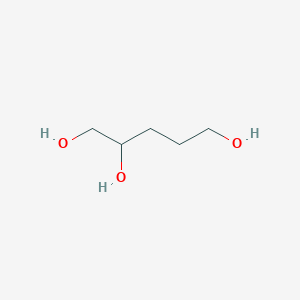


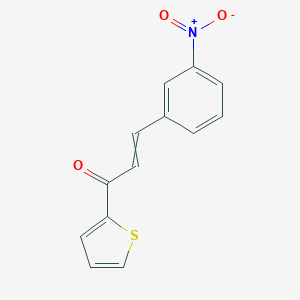
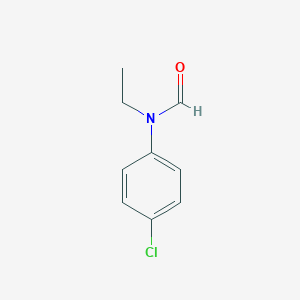
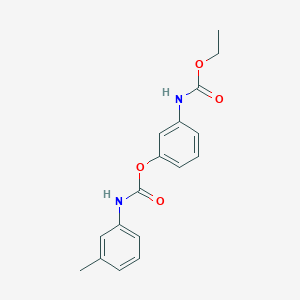
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
